

physical properties of N-methyl-4-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: *N-methyl-4-(trifluoromethyl)aniline*

Cat. No.: B051758

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An In-Depth Technical Guide to the Physical Properties of **N-methyl-4-(trifluoromethyl)aniline**

Introduction

N-methyl-4-(trifluoromethyl)aniline, identified by its CAS Number 22864-65-9, is a substituted aniline derivative of significant interest in synthetic and medicinal chemistry.^{[1][2]} Its structure, featuring a trifluoromethyl group on the aromatic ring and an N-methylated amine, imparts unique electronic properties, metabolic stability, and lipophilicity. These characteristics make it a valuable building block and intermediate in the development of novel pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of **N-methyl-4-(trifluoromethyl)aniline**. The information herein is curated for researchers, scientists, and drug development professionals who require accurate physical data for reaction planning, analytical method development, quality control, and safety assessments. We will delve into its physicochemical characteristics, spectroscopic signature, and essential safety protocols, grounding all claims in verifiable data.

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound are critical for its handling, purification, and formulation. The data for **N-methyl-4-(trifluoromethyl)aniline** are summarized below, followed by a detailed exploration of each property and the methodologies for their determination.

Table 1: Summary of Key Physical Properties

Property	Value	Source(s)
CAS Number	22864-65-9	[1][2]
Molecular Formula	C ₈ H ₈ F ₃ N	[1][2]
Molecular Weight	175.15 g/mol	[1][2]
Boiling Point	105-106 °C at 20 mmHg	[1]
Density	1.2394 g/mL at 25 °C	[1]
Refractive Index (n ₂₀ /D)	1.4888	[1]
Flash Point	98.9 °C (210.0 °F)	[1]
Appearance	Colorless to light orange/yellow clear liquid	

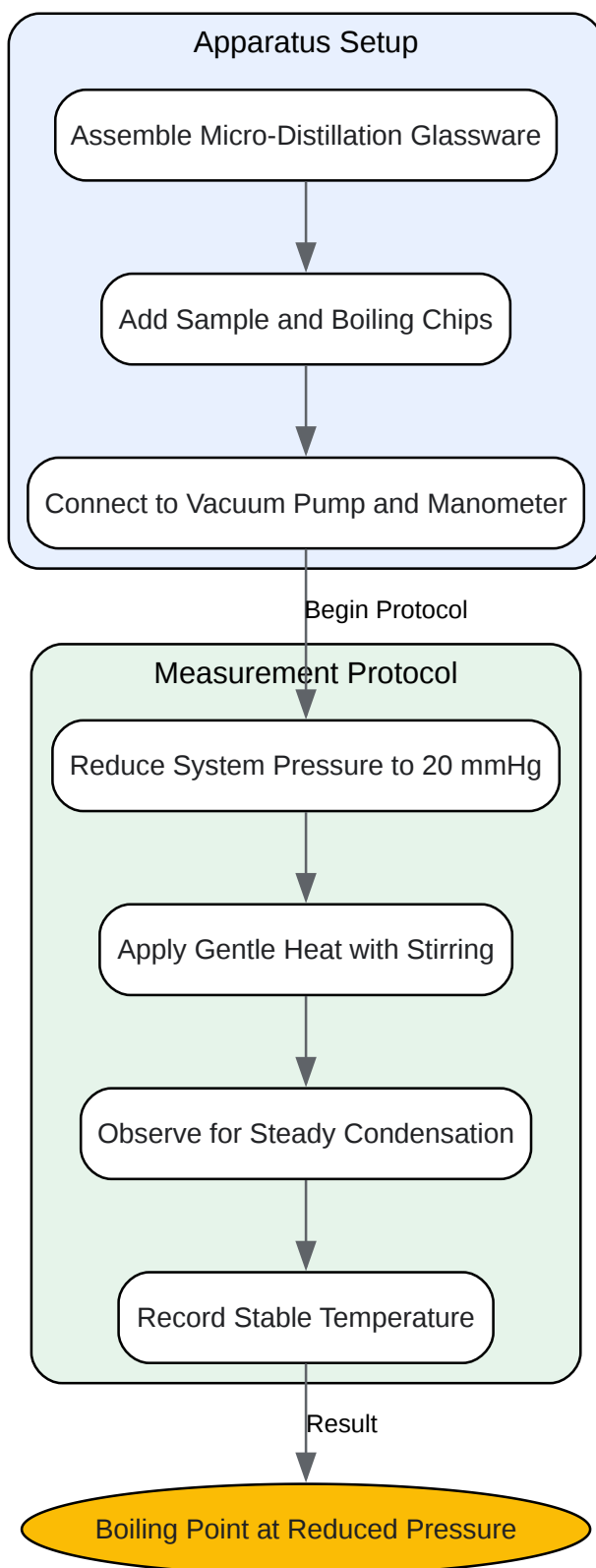
Boiling Point

The boiling point of **N-methyl-4-(trifluoromethyl)aniline** is reported as 105-106 °C at a reduced pressure of 20 mmHg.[1]

Expert Insight: The determination of a boiling point under vacuum is a standard and necessary procedure for compounds with relatively high boiling points at atmospheric pressure. This technique prevents thermal decomposition, which can occur if the substance is heated to its atmospheric boiling point. The trifluoromethyl group and the aniline core contribute to a higher molecular weight and stronger intermolecular forces compared to simpler amines, necessitating this approach for accurate and safe characterization.

- **Apparatus Setup:** Assemble a micro-distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer with the bulb positioned just below the side-arm, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
- **Vacuum Connection:** Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to accurately monitor the pressure.

- Sample Preparation: Place 5-10 mL of the **N-methyl-4-(trifluoromethyl)aniline** sample into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
- Evacuation: Gradually reduce the pressure within the system to the target pressure of 20 mmHg.
- Heating: Begin heating the sample gently using a heating mantle while stirring.
- Measurement: Observe the temperature as the liquid begins to boil and a steady stream of condensate forms on the thermometer bulb. The stable temperature recorded at the target pressure is the boiling point.



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Caption: Workflow for Determining Boiling Point Under Reduced Pressure.

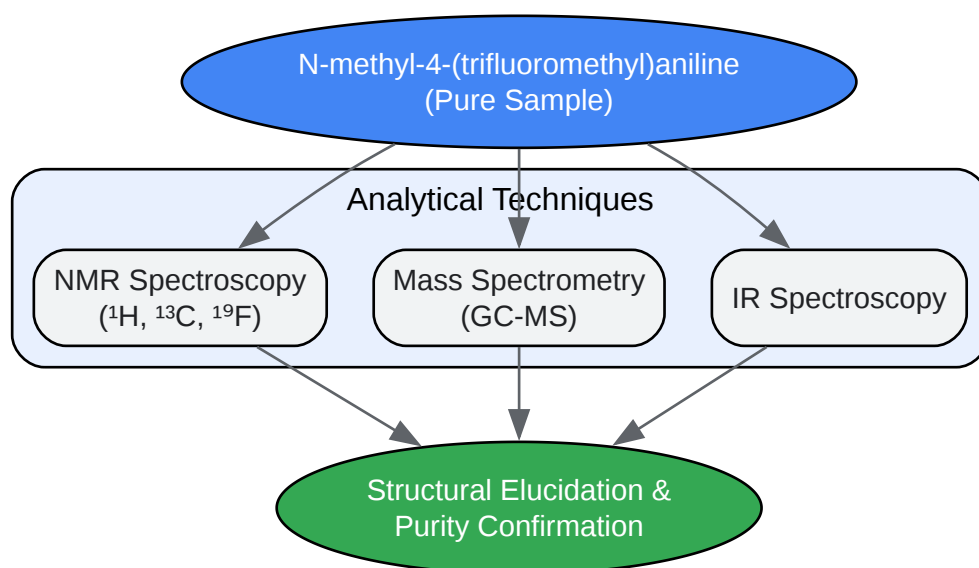
Density and Refractive Index

The density is a measure of mass per unit volume, while the refractive index measures how light propagates through the substance. Both are crucial for identity confirmation and purity assessment.

- Density: 1.2394 g/mL at 25 °C.[1] This value can be experimentally verified using a calibrated pycnometer or a digital density meter.
- Refractive Index ($n_{20/D}$): 1.4888.[1] This dimensionless number indicates the purity of the liquid sample. It is measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature of 20°C. Deviations from this value can suggest the presence of impurities.

Section 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure and ensuring the identity of a compound. While public spectral databases provide foundational information, experimental verification is paramount in a research setting.[2]



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Caption: General Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the N-H proton. The aromatic protons will appear as complex multiplets in the aromatic region (~6.5-7.5 ppm). The N-methyl group will be a singlet or a doublet (if coupled to the N-H proton) around 2.8-3.0 ppm. The N-H proton signal is typically a broad singlet whose chemical shift is concentration-dependent.
- ^{13}C NMR: The carbon spectrum will show signals for the four distinct aromatic carbons (with the carbon attached to the CF_3 group showing a characteristic quartet due to C-F coupling), the N-methyl carbon, and the trifluoromethyl carbon.
- ^{19}F NMR: This is crucial for confirming the trifluoromethyl group. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent.
- Sample Preparation: Accurately weigh 5-10 mg of **N-methyl-4-(trifluoromethyl)aniline** into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3). Ensure the sample dissolves completely.
- Transfer: Filter the solution through a small plug of glass wool in a pipette directly into a standard 5 mm NMR tube.
- Acquisition: Place the tube in the NMR spectrometer. Acquire the ^1H , ^{13}C , and ^{19}F spectra using standard instrument parameters. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient for ^1H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Results: When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the compound should show a clear molecular ion peak (M^+) at $m/z = 175.15$. Common

fragmentation patterns would involve the loss of a methyl group (-15) or cleavage related to the trifluoromethyl group.

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- **Injection:** Inject 1 μL of the solution into the GC-MS instrument.
- **Chromatography:** Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C.
- **Mass Analysis:** Acquire mass spectra over a range of m/z 40-400 as the compound elutes from the GC column.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands:

- ~3400 cm^{-1} : N-H stretching (secondary amine).
- ~3100-3000 cm^{-1} : Aromatic C-H stretching.
- ~2950-2850 cm^{-1} : Aliphatic C-H stretching (from the methyl group).
- ~1600 cm^{-1} and ~1500 cm^{-1} : C=C stretching in the aromatic ring.
- ~1325 cm^{-1} and ~1100 cm^{-1} : Strong C-F stretching bands, characteristic of the CF_3 group.

Section 3: Safety and Handling

Proper safety protocols are mandatory when working with any chemical. **N-methyl-4-(trifluoromethyl)aniline** possesses specific hazards that require careful management.

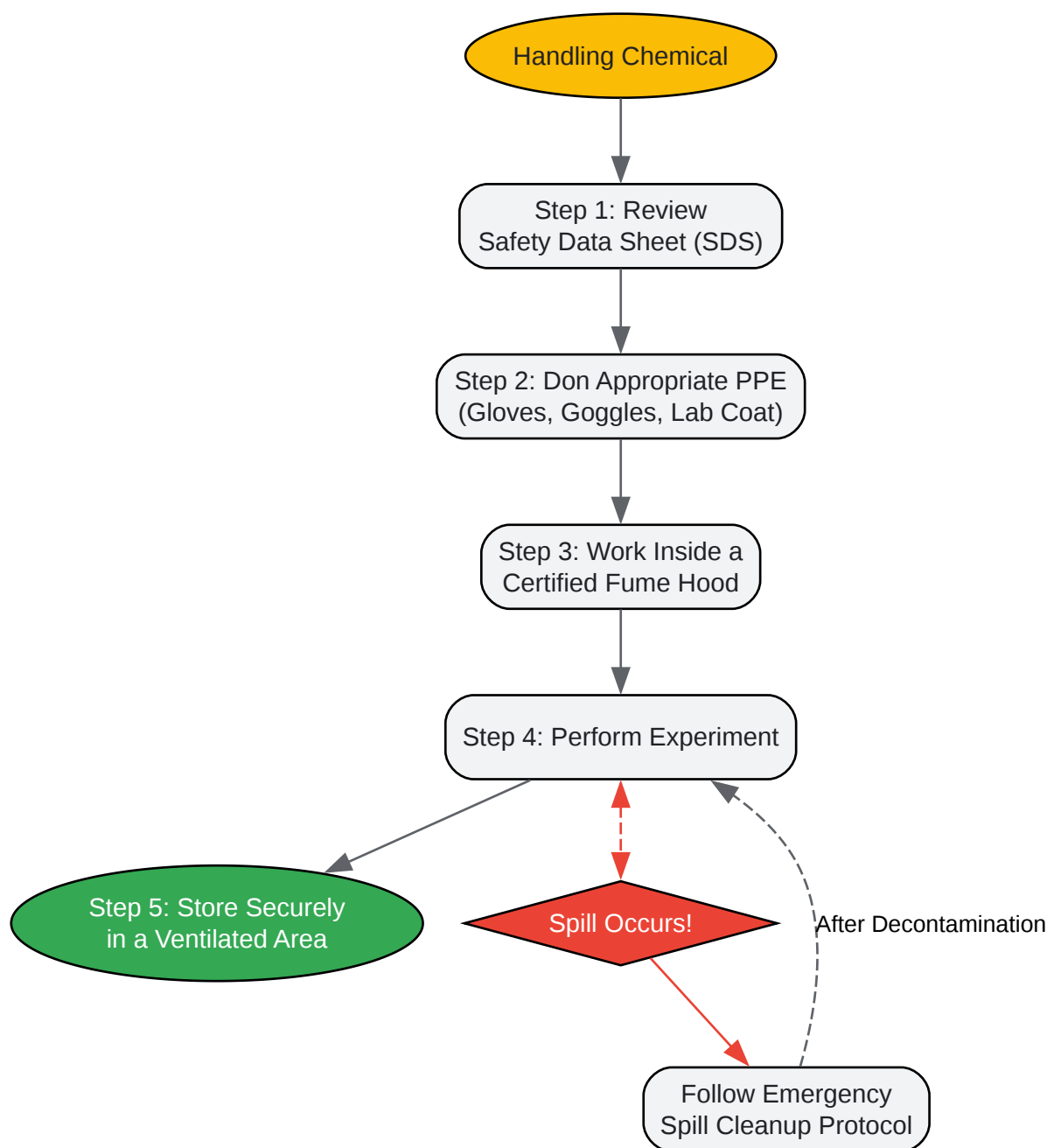
Table 2: GHS Hazard Information

Hazard Class	Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[1] [2]
Skin Sensitization	H317	May cause an allergic skin reaction	[1] [2]
GHS Pictogram	GHS07	Exclamation Mark	[1]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Nitrile or other chemically resistant gloves.
- Body Protection: A standard laboratory coat.
- Respiratory: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Storage: The compound is a combustible liquid and should be stored in a well-ventilated area away from ignition sources, in a tightly sealed container.[\[1\]](#)



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Caption: Logical Safety Workflow for Chemical Handling.

Conclusion

N-methyl-4-(trifluoromethyl)aniline is a key chemical intermediate with a well-defined set of physical properties. Understanding its boiling point under reduced pressure, density, refractive index, and spectroscopic signatures is fundamental for its effective and safe use in research

and development. The protocols and data presented in this guide serve as a reliable resource for scientists, enabling accurate experimental design, robust quality control, and the maintenance of a safe laboratory environment.

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